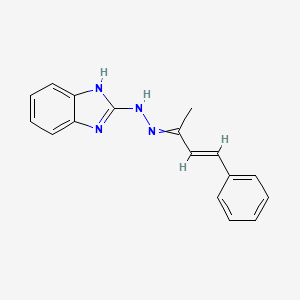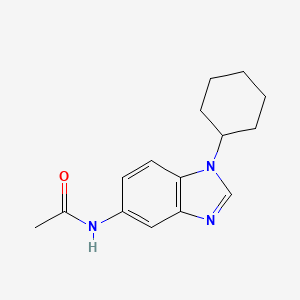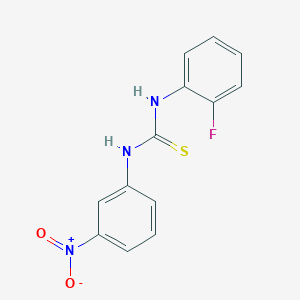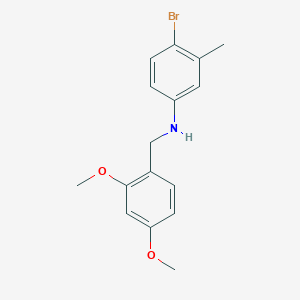
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone, also known as PBBH, is a compound that has been extensively researched due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone is not fully understood. However, studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone inhibits the production of reactive oxygen species (ROS) and induces apoptosis in cancer cells. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has been shown to have various biochemical and physiological effects. Studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to reduce oxidative stress by scavenging free radicals. In addition, 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has been shown to have neuroprotective effects by reducing neuronal damage.
Advantages and Limitations for Lab Experiments
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has several advantages as a therapeutic agent in lab experiments. It has been shown to have low toxicity and high bioavailability, making it a potential treatment for various diseases. However, 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has some limitations, including its low solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for research on 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone. One area of research is the development of new synthesis methods to improve the yield and purity of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone. Another area of research is the investigation of the potential of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone as a chemopreventive agent for cancer needs to be explored further.
Synthesis Methods
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone can be synthesized using various methods, including the reaction between 4-phenyl-3-buten-2-one and 1H-benzimidazole-2-carbohydrazide in the presence of a catalyst. Another method involves the reaction between 4-phenyl-3-buten-2-one and 1H-benzimidazole-2-carboxylic acid hydrazide in the presence of a base. Both methods have been proven to be effective in synthesizing 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone.
Scientific Research Applications
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has shown potential as a therapeutic agent in scientific research applications. Studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has anti-inflammatory, antioxidant, and anticancer properties. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13(11-12-14-7-3-2-4-8-14)20-21-17-18-15-9-5-6-10-16(15)19-17/h2-12H,1H3,(H2,18,19,21)/b12-11+,20-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDWAPICLXSTA-DXVPXYOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)
![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
